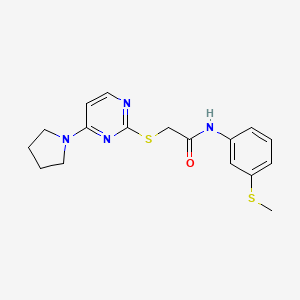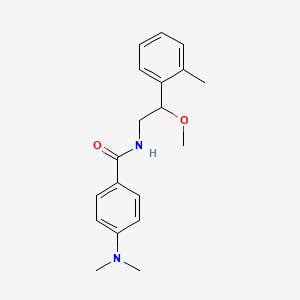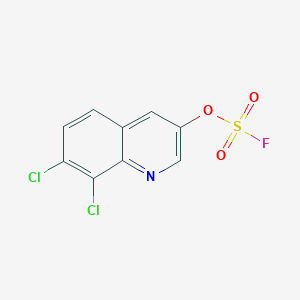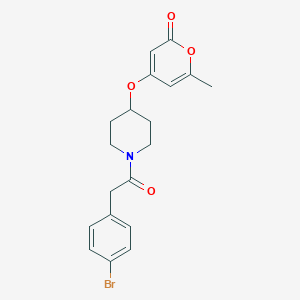
4-((1-(2-(4-bromophenyl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is also known as Brorphine , a piperidine-based opioid analgesic compound . It was originally discovered in a 2018 paper investigating functionally biased opioid compounds, with the intention of finding safer analgesics that produce less respiratory depression than typical opioids .
Molecular Structure Analysis
The molecular formula of Brorphine is C20H22BrN3O . The IUPAC name is 3-{1-[1-(4-bromophenyl)ethyl]piperidin-4-yl}-1H-benzimidazol-2-one .Physical and Chemical Properties Analysis
The molar mass of Brorphine is 400.320 g·mol−1 . Other physical and chemical properties are not detailed in the sources.Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
4-((1-(2-(4-Bromophenyl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one, along with similar compounds, has been evaluated for antibacterial activity. For instance, a compound structurally related to it showed significant activity against various bacteria like B. subtilis, S. aureus, and E. coli (El-Haggar et al., 2015).
Anticonvulsant Properties
Compounds similar in structure to this compound have been synthesized and tested for their anticonvulsant activities. These include derivatives of kojic acid and allomaltol, which demonstrated significant activity against seizures in experimental models (Aytemir & Çalış, 2010).
Synthesis of Novel Derivatives
The compound's derivatives have been synthesized through various chemical reactions, showing the versatility of its structure in organic synthesis. For example, derivatives of 2H-pyran-2-one with various substituents have been synthesized, demonstrating the compound's potential as a versatile precursor in organic chemistry (Skladchikov et al., 2012).
Biomedical Applications
Derivatives of this compound have shown promise in various biomedical applications. For instance, one study synthesized a related compound and suggested its potential in regulating inflammatory diseases, as indicated by docking studies (Ryzhkova et al., 2020).
Anticancer Activity
Compounds structurally related to this compound have been synthesized and evaluated for their anticancer activity. A study utilizing microwave-assisted synthesis produced derivatives that showed potent activity against various human cancer cell lines (Hadiyal et al., 2020).
Analgesic and Ulcerogenic Activity
Derivatives of this compound have been synthesized and investigated for their analgesic and ulcerogenic activities. Some derivatives showed significant analgesic activity without ulcerogenic effects, suggesting potential therapeutic applications (Chaudhary et al., 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[1-[2-(4-bromophenyl)acetyl]piperidin-4-yl]oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO4/c1-13-10-17(12-19(23)24-13)25-16-6-8-21(9-7-16)18(22)11-14-2-4-15(20)5-3-14/h2-5,10,12,16H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXQZILJAMAIQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2817522.png)

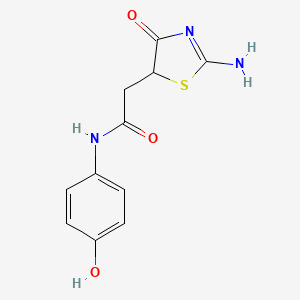
![methyl [(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B2817529.png)
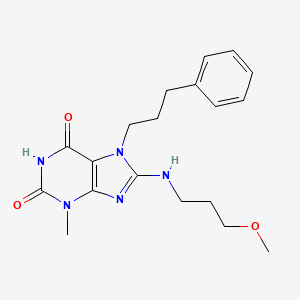
![Cyclohexyl(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2817534.png)
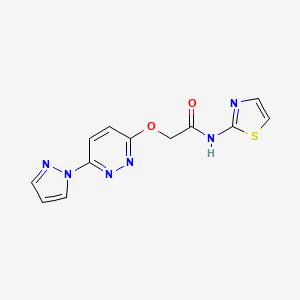
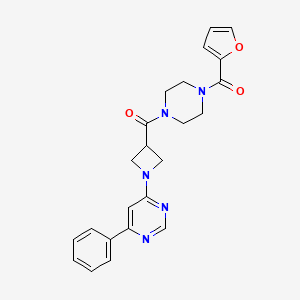


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2817542.png)
